Bienvenue dans la boutique en ligne BenchChem!

GT-653

KDM5B degradation PROTAC efficacy prostate cancer

GT-653 is the only commercially available PROTAC degrader that completely ablates KDM5B's oncogenic scaffolding functions—including SETDB1 recruitment and STING suppression—which conventional inhibitors cannot target. With 68.35% degradation at 10 µM and no off-target degradation of KDM5A/C, it is the definitive tool for immune-oncology and epigenetic research. Selectively activates type-I interferon signaling without altering proliferation. Available in 2–100 mg sizes from verified suppliers.

Molecular Formula C32H27N7O9
Molecular Weight 653.6 g/mol
Cat. No. B15543071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGT-653
Molecular FormulaC32H27N7O9
Molecular Weight653.6 g/mol
Structural Identifiers
InChIInChI=1S/C32H27N7O9/c33-15-19-16-35-39-27(42)14-22(36-29(19)39)18-4-6-20(7-5-18)48-17-26(41)34-10-11-46-12-13-47-24-3-1-2-21-28(24)32(45)38(31(21)44)23-8-9-25(40)37-30(23)43/h1-7,14,16,23,35H,8-13,17H2,(H,34,41)(H,37,40,43)
InChIKeyYUGLJGKUWIVMKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GT-653 for Scientific Procurement: KDM5B PROTAC Degrader for Cancer Epigenetics Research


GT-653 is a PROTAC (PROteolysis TArgeting Chimera) degrader specifically targeting lysine-specific demethylase 5B (KDM5B), also known as JARID1B [1]. It is a heterobifunctional molecule comprising a KDM5B-binding warhead (based on the pan-KDM5 inhibitor CPI-455), a linker, and an E3 ubiquitin ligase (cereblon/CRBN) recruiting moiety [1]. GT-653 induces ubiquitin-proteasome-dependent degradation of KDM5B, distinguishing it from conventional small-molecule inhibitors that only block enzymatic activity [1]. Its molecular formula is C32H27N7O9, with a molecular weight of 653.60 g/mol [2].

Why KDM5B Inhibitors Cannot Substitute for GT-653 in Research Requiring Complete Target Ablation


Conventional KDM5B inhibitors (e.g., CPI-455, KDM5B-IN-4, TK-129) block only the enzymatic demethylase activity of KDM5B, leaving its non-enzymatic scaffolding functions intact—functions that promote immune evasion via SETDB1 recruitment and STING pathway suppression [1]. GT-653, as a PROTAC degrader, eliminates the entire KDM5B protein, thereby ablating both catalytic and non-catalytic roles [1]. This mechanistic difference is critical for studies investigating the complete oncogenic and immune-modulatory functions of KDM5B. Furthermore, GT-653 demonstrates selectivity for KDM5B degradation without affecting the closely related KDM5A or KDM5C proteins, a level of paralog selectivity not uniformly achieved by pan-KDM5 inhibitors .

Quantitative Comparative Evidence for GT-653: Degradation Efficiency, Selectivity, and Functional Impact


GT-653 Achieves 68.35% KDM5B Degradation at 10 μM in 22RV1 Prostate Cancer Cells

GT-653 induces a 68.35% reduction in KDM5B protein levels at a concentration of 10 μM in the 22RV1 prostate cancer cell line [1]. This degradation efficiency was demonstrated to be optimal among a series of KDM5B-targeting PROTACs developed based on the CPI-455 warhead [1]. In contrast, the parent inhibitor CPI-455 does not degrade KDM5B protein but only inhibits its enzymatic activity with an IC50 of 0.003 μM (3 nM) in biochemical assays .

KDM5B degradation PROTAC efficacy prostate cancer

GT-653 Exhibits Paralog Selectivity: No Degradation of KDM5A or KDM5C

GT-653 selectively degrades KDM5B without affecting the protein levels of its close paralogs KDM5A or KDM5C . This is in contrast to pan-KDM5 inhibitors such as CPI-455, which inhibit KDM5A, KDM5B, and KDM5C with similar potencies (IC50 values of 10 nM, 3 nM, and 14 nM, respectively) .

selectivity KDM5 family PROTAC profiling

GT-653 Activates Type-I Interferon Signaling Without Affecting Cell Proliferation

Treatment of 22RV1 prostate cancer cells with GT-653 results in upregulation of H3K4me3 levels and activation of the type-I interferon signaling pathway [1]. Notably, this functional response occurs without a significant phenotypic effect on cell proliferation [1]. This is in contrast to many conventional KDM5B inhibitors, which primarily impact cell proliferation and survival through enzyme inhibition but do not necessarily induce interferon responses [2].

interferon signaling immune activation phenotypic response

GT-653 Degrades KDM5B via Ubiquitin-Proteasome System, Not Transcriptional Regulation

GT-653 reduces KDM5B protein levels without affecting KDM5B mRNA transcription, confirming a post-translational, ubiquitin-proteasome-dependent degradation mechanism [1]. This is a hallmark of bona fide PROTAC activity and distinguishes GT-653 from transcriptional repressors or inhibitors that may indirectly downregulate protein expression.

PROTAC mechanism ubiquitin-proteasome protein degradation

Recommended Research Applications for GT-653 Based on Empirical Evidence


Dissecting Non-Enzymatic Functions of KDM5B in Immune Evasion

Researchers investigating the scaffolding role of KDM5B in recruiting SETDB1 or suppressing STING-mediated innate immunity can use GT-653 to completely eliminate KDM5B protein, thereby ablating both enzymatic and non-enzymatic activities [1]. This is particularly valuable for studies where conventional inhibitors fail to recapitulate the full loss-of-function phenotype [1].

Paralog-Specific KDM5B Knockdown in Prostate Cancer Models

For experiments requiring selective ablation of KDM5B without affecting KDM5A or KDM5C, GT-653 offers a chemical biology alternative to siRNA or CRISPR, achieving ~68% degradation at 10 μM in 22RV1 cells [1] with no observed off-target degradation of KDM5A/C . This is ideal for studying KDM5B-specific transcriptional programs and tumor suppressor regulation.

Activation of Type-I Interferon Response in Tumor Cells

GT-653 uniquely activates the type-I interferon signaling pathway in prostate cancer cells without significantly impacting proliferation [1]. This makes it a valuable tool for studying KDM5B's role in modulating the tumor immune microenvironment and for exploring combinations with immune checkpoint inhibitors.

Benchmarking PROTAC Degradation Efficiency and Selectivity

With a reported 68.35% degradation at 10 μM and selectivity over KDM5A/C [1], GT-653 serves as a reference compound for developing and validating next-generation KDM5B degraders or for assessing the efficiency of other PROTACs in the same cellular context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for GT-653

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.